molecular formula C16H16IN3O2 B12616597 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide CAS No. 914397-49-2

3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide

Cat. No.: B12616597
CAS No.: 914397-49-2
M. Wt: 409.22 g/mol
InChI Key: LSQKDAVBSRJWGQ-UHFFFAOYSA-N
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Description

3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a morpholine ring, and a pyridine ring, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors, such as 2-chloropyridine and morpholine.

    Amide Bond Formation: The final step involves the coupling of the iodinated benzene derivative with the pyridine-morpholine intermediate to form the desired benzamide compound. This step is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyridine rings.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as DMF (dimethylformamide) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Coupling reagents such as palladium catalysts and ligands are employed in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation and Reduction Products: Oxidized or reduced derivatives of the morpholine and pyridine rings.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit mitogen-activated protein kinase (MAPK), which plays a crucial role in cell signaling pathways . This inhibition can lead to altered cellular responses, making the compound a valuable tool in studying cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in biological systems. Additionally, the combination of the morpholine and pyridine rings provides a versatile scaffold for further chemical modifications and functionalization.

Properties

CAS No.

914397-49-2

Molecular Formula

C16H16IN3O2

Molecular Weight

409.22 g/mol

IUPAC Name

3-iodo-N-(2-morpholin-4-ylpyridin-4-yl)benzamide

InChI

InChI=1S/C16H16IN3O2/c17-13-3-1-2-12(10-13)16(21)19-14-4-5-18-15(11-14)20-6-8-22-9-7-20/h1-5,10-11H,6-9H2,(H,18,19,21)

InChI Key

LSQKDAVBSRJWGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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